molecular formula C15H11N5O B028968 N-[3-(3-Cyanopyrazolo[1,5-a]pyrimidin-7-yl)phenyl]acetamide CAS No. 115931-01-6

N-[3-(3-Cyanopyrazolo[1,5-a]pyrimidin-7-yl)phenyl]acetamide

Cat. No.: B028968
CAS No.: 115931-01-6
M. Wt: 277.28 g/mol
InChI Key: HGCZTXQJFDPOKK-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Zaleplon desethyl, like its parent compound Zaleplon, primarily targets the gamma-aminobutyric acid-benzodiazepine (GABA-BZ) receptor complex . This complex plays a crucial role in inhibitory neurotransmission in the central nervous system . Zaleplon desethyl binds selectively to the brain omega-1 receptor situated on the alpha subunit of the GABA-A/chloride ion channel receptor complex .

Mode of Action

Zaleplon desethyl exerts its action through subunit modulation of the GABA-BZ receptor chloride channel macromolecular complex . This interaction potentiates the binding of t-butyl-bicyclophosphorothionate (TBPS), a chloride channel blocker . The modulation of this receptor complex enhances GABAergic inhibition of neurotransmission in the central nervous system .

Biochemical Pathways

The primary biochemical pathway involved in the action of Zaleplon desethyl is the GABAergic system . By modulating the GABA-BZ receptor complex, Zaleplon desethyl enhances the inhibitory effects of GABA, leading to increased neuronal inhibition . This results in the sedative, anxiolytic, muscle relaxant, and anticonvulsive effects observed with this compound .

Pharmacokinetics

Zaleplon desethyl is metabolized to a lesser extent by cytochrome P450 (CYP) 3A4 to form desethylzaleplon, which is quickly converted, presumably by aldehyde oxidase, to 5-oxo-desethylzaleplon . These oxidative metabolites are then converted to glucuronides and eliminated in urine . The rapid absorption and short elimination half-life of Zaleplon desethyl contribute to its quick onset of action and short duration of effect .

Result of Action

The molecular and cellular effects of Zaleplon desethyl’s action primarily involve the enhancement of GABAergic inhibition in the central nervous system . This results in a decrease in neuronal excitability, leading to the compound’s sedative and hypnotic effects .

Action Environment

The action, efficacy, and stability of Zaleplon desethyl can be influenced by various environmental factors. For instance, the presence of certain drugs, such as azole antifungals and certain anti-seizure medicines, can affect liver enzymes that remove Zaleplon desethyl from the body, potentially impacting its action . Additionally, high-fat meals can prevent the drug from working properly, suggesting that dietary factors can also influence its efficacy .

Chemical Reactions Analysis

Types of Reactions

N-[3-(3-Cyanopyrazolo[1,5-a]pyrimidin-7-yl)phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

N-[3-(3-Cyanopyrazolo[1,5-a]pyrimidin-7-yl)phenyl]acetamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Zaleplon: The parent compound, used as a sedative-hypnotic drug.

    N-[3-(3-Cyanopyrazolo[1,5-a]pyrimidin-5-yl)phenyl]-N-ethylacetamide: A regioisomer of Zaleplon.

Uniqueness

N-[3-(3-Cyanopyrazolo[1,5-a]pyrimidin-7-yl)phenyl]acetamide is unique due to its specific structure and role as a metabolite of Zaleplon. Its distinct chemical properties and biological activity make it a valuable compound for research and pharmaceutical applications.

Properties

IUPAC Name

N-[3-(3-cyanopyrazolo[1,5-a]pyrimidin-7-yl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N5O/c1-10(21)19-13-4-2-3-11(7-13)14-5-6-17-15-12(8-16)9-18-20(14)15/h2-7,9H,1H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGCZTXQJFDPOKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC(=C1)C2=CC=NC3=C(C=NN23)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90433888
Record name N-[3-(3-Cyanopyrazolo[1,5-a]pyrimidin-7-yl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90433888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115931-01-6
Record name Zaleplon desethyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115931016
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[3-(3-Cyanopyrazolo[1,5-a]pyrimidin-7-yl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90433888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-DESESETHYLZALEPLON
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C6S8C8MX0L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A mixture of 6.0 g of 3-aminopyrazole-4-carbonitrile, 13.0 g of N-[3-[3-(dimethylamino)-1-oxo-2-propenyl]phenyl]acetamide and 100 ml of glacial acetic acid was heated at reflux for 4 hours. On standing at room temperature a precipitate formed. The precipitate was isolated, washed with hexane, then ether and dried. The solid was recrystallized from acetonitrile-N,N-dimethylformamide and gave the product of the example, mp 252°-254° C.
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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